molecular formula C12H16N2O2 B13425186 [1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol CAS No. 349096-78-2

[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol

Cat. No.: B13425186
CAS No.: 349096-78-2
M. Wt: 220.27 g/mol
InChI Key: MLDRNEPKKOTCLX-UHFFFAOYSA-N
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Description

[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol is a piperidine-based compound of high interest in medicinal chemistry and pharmaceutical research. Piperidine rings are among the most important synthetic fragments for designing new drugs and are present in more than twenty classes of pharmaceuticals . The structure of this compound, which features a piperidine core linked to a pyridine ring via a carbonyl group and further functionalized with a methanol group, makes it a valuable scaffold for constructing biologically active molecules. Piperidine-containing compounds are frequently explored as key intermediates in the synthesis of potential therapeutic agents . While the specific biological activity of this compound would require empirical confirmation, its molecular framework is similar to those used in developing inhibitors for various biological targets. For instance, N-(piperidin-3-yl)pyrimidine-5-carboxamides have been designed as renin inhibitors for cardiovascular research , and other pyridine-carbonyl piperidine derivatives have been investigated as TRPC6 inhibitors and 5-HT1F agonists . The presence of the hydrogen-bond acceptor carbonyl group and the polar methanol group can be critical for interactions with enzymatic targets. This compound is intended for use as a building block in organic synthesis and drug discovery programs. It is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

349096-78-2

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

[3-(hydroxymethyl)piperidin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C12H16N2O2/c15-9-10-3-2-6-14(8-10)12(16)11-4-1-5-13-7-11/h1,4-5,7,10,15H,2-3,6,8-9H2

InChI Key

MLDRNEPKKOTCLX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=CC=C2)CO

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

A common precursor is 4-piperidone or its derivatives, which undergo selective transformations to introduce amino or hydroxymethyl groups at the 3-position. For example, N-tert-butyloxycarbonyl-4-piperidone (N-Boc-4-piperidone) is a frequently used intermediate due to the protection of the nitrogen, facilitating selective reactions on the ring carbons.

Reduction and Amination Steps

  • Under inert atmosphere, N-Boc-4-piperidone is reacted with ammonia in ethanol in the presence of titanium isopropoxide to form an intermediate amine at the 4-position.
  • Sodium borohydride is then added portionwise at temperatures below 30 °C to reduce the ketone functionality to an alcohol, yielding 4-amino-1-t-butoxycarbonylpiperidine with a typical molar yield around 81-82%.

Hydroxymethylation

Hydroxymethyl groups can be introduced via nucleophilic substitution or by selective reduction of aldehyde precursors attached at the 3-position of the piperidine ring. Specific protocols for direct hydroxymethylation at the 3-position are less commonly detailed but can be inferred from analogous synthetic routes involving electrophilic substitution or reduction of appropriate intermediates.

Representative Synthetic Procedure (From Patent CN106432232A)

Step Reagents and Conditions Description Yield (%)
1 N-tert-butyloxycarbonyl-4-piperidone, ammonia ethanol solution, titanium isopropoxide, sodium borohydride, <30 °C Reduction and amination to 4-amino-1-t-butoxycarbonylpiperidine 81-82
2 Pyridine-3-carboxylic acid derivative, coupling agent (e.g., carbodiimide), solvent (e.g., toluene), base (e.g., triethylamine) Acylation of piperidine nitrogen to form pyridine-3-carbonyl amide Not specified
3 Work-up and purification Filtration, washing, recrystallization -

This method emphasizes mild conditions, inert atmosphere, and temperature control to optimize yield and purity.

Analytical and Characterization Data

  • 1H NMR (400 MHz, CDCl3) of 4-amino-1-t-butoxycarbonylpiperidine intermediate shows characteristic signals: broad singlet at δ 4.05 ppm (2H), multiplets between δ 2.85-1.22 ppm for piperidine ring protons, and a singlet at δ 1.43 ppm for tert-butyl group.
  • Purity and identity are confirmed by recrystallization and spectral analysis.

Alternative Synthetic Routes and Considerations

  • Electrophilic aromatic substitution reactions of pyridine-3-carboxaldehyde with nucleophilic piperidine derivatives under Lewis acid catalysis (e.g., AlBr3) can form carbinol intermediates, which upon further functional group manipulation yield the target compound.
  • The choice of protecting groups and reaction solvents critically affects regioselectivity and yield.
  • Enantioselective catalytic methods offer access to chiral forms of the compound, important for pharmaceutical applications.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Reduction and amination of N-Boc-4-piperidone N-Boc-4-piperidone NH3/EtOH, Ti(OiPr)4, NaBH4 Room temp, <30 °C 81-82% Intermediate for further functionalization
Acylation with pyridine-3-carboxylic acid derivatives 4-amino-piperidine intermediate Pyridine-3-carbonyl chloride or acid + coupling agent Mild, inert atmosphere Not specified Forms amide linkage at piperidine N
Rh-catalyzed asymmetric reductive Heck Pyridine derivatives, arylboronic acids Rh catalyst, reductant Multi-step, mild High enantioselectivity For chiral 3-substituted piperidines

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form a carbonyl group, using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to the methanol group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

    Addition: The compound can participate in addition reactions, where nucleophiles add to the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids.

    Addition: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

    Oxidation: Formation of a carbonyl group.

    Reduction: Formation of a methanol group.

    Substitution: Formation of substituted pyridine derivatives.

    Addition: Formation of addition products with nucleophiles.

Scientific Research Applications

Chemistry:

    Organic Synthesis: [1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine:

    Drug Development: The compound is explored for its potential as a drug candidate, particularly in the treatment of neurological disorders and infectious diseases.

Industry:

    Chemical Manufacturing: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of [1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Price Range (USD/g)
[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol* C12H15N2O2 ~233.27 Pyridine-3-carbonyl, hydroxymethyl Pharmaceutical intermediates Not reported
[3-(Pyridin-2-yl)piperidin-3-yl]methanol C11H17N3O 207.28 Pyridin-2-yl Neurological drug candidates Not reported
(1-(Cyclopropylmethyl)piperidin-3-yl)methanol C10H19NO 169.26 Cyclopropylmethyl Lab chemicals, low hazard $400–$4,800
(2-Chloro-5-methylpyridin-3-yl)methanol C7H8ClNO 157.60 Chloro, methyl Antiviral precursors $400–$4,800

*Estimated based on structural analogs.

Key Research Findings

  • Synthetic Challenges : The pyridine-3-carbonyl group in the target compound may complicate synthesis due to steric hindrance, as seen in related boronic ester coupling reactions ().

Biological Activity

[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol is a compound of increasing interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, including its mechanisms of action, synthesis, and applications in various fields such as oncology and infectious diseases.

The compound has a molecular formula of C12H18N2O and a molecular weight of 206.29 g/mol. Its structure features a piperidine ring substituted with a pyridine-3-carbonyl group, which is crucial for its biological activity.

Synthesis Methods:

  • Condensation Reactions : The compound can be synthesized through the condensation of piperidine derivatives with pyridine-3-carboxylic acid.
  • Reduction Reactions : Subsequent reduction can yield the final product, typically employing reducing agents like lithium aluminum hydride.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. It has been investigated for:

  • Anticancer Activity : Exhibiting cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties : Showing potential against bacterial and fungal pathogens.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the compound's cytotoxic effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, demonstrating IC50 values ranging from 2.43 to 7.84 μM, indicating significant growth inhibition .
    • Further investigations revealed that the compound could induce apoptosis in cancer cells by enhancing caspase-3 activity, confirming its potential as an anticancer agent .
  • Antimicrobial Properties :
    • Research has indicated that derivatives of this compound exhibit activity against Mycobacterium tuberculosis, with IC50 values reported between 1.35 to 2.18 μM for selected derivatives . This suggests its potential role in developing new anti-tubercular agents.

Comparative Analysis

To understand the unique properties of this compound, it is helpful to compare it with other similar compounds:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureIC50: 2.43–7.84 μMIC50: 1.35–2.18 μM
Compound AStructureIC50: 5.00 μMIC50: 3.00 μM
Compound BStructureIC50: 4.00 μMNot tested

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Coupling pyridine-3-carboxylic acid with a piperidine derivative using a coupling agent (e.g., EDCI or DCC) under anhydrous conditions.
  • Step 2 : Introduction of the hydroxymethyl group via reduction of a ketone intermediate using NaBH₄ or LiAlH₄ in ethanol or THF .
  • Key Reagents : Dichloromethane or ethanol as solvents; palladium on carbon (Pd/C) for catalytic hydrogenation in deprotection steps .
    • Optimization : Reaction efficiency depends on temperature (often 0–60°C), solvent polarity, and catalyst loading. Purity of intermediates is critical for high yields .

Q. How is this compound characterized structurally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the hydroxymethyl group (-CH₂OH) shows a triplet near δ 3.5–4.0 ppm in ¹H NMR .
  • Infrared Spectroscopy (IR) : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (-OH, ~3200–3600 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₂H₁₄N₂O₂) and fragments indicative of the pyridine-piperidine backbone .

Q. What are the typical chemical transformations of this compound?

  • Methodological Answer :

  • Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions .
  • Substitution : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form ether derivatives .
  • Complexation : The pyridine nitrogen participates in coordination chemistry with transition metals (e.g., Cu²⁺ or Fe³⁺) for catalytic studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electron density maps to identify electrophilic centers (e.g., carbonyl carbon) and nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, such as polar aprotic solvents (e.g., DMF) stabilizing transition states .
  • Software Tools : Gaussian or ORCA for energy minimization; VMD for visualizing orbital interactions .

Q. What strategies minimize impurities like stereoisomers during synthesis?

  • Methodological Answer :

  • Chiral Chromatography : Use of chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps to enforce stereoselectivity .
  • Process Analytics : In-line PAT (Process Analytical Technology) tools monitor reaction progress and detect byproducts in real-time .

Q. How does the hydroxymethyl group influence the compound’s bioavailability in pharmacological assays?

  • Methodological Answer :

  • LogP Measurement : Determines hydrophilicity; the -CH₂OH group reduces LogP compared to non-hydroxylated analogs, enhancing aqueous solubility .
  • In Vitro Permeability : Caco-2 cell assays assess intestinal absorption. Hydrogen bonding from -OH may reduce passive diffusion but improve transporter-mediated uptake .
  • Metabolic Stability : Liver microsome assays evaluate susceptibility to oxidation (e.g., CYP450 enzymes). The hydroxymethyl group may undergo glucuronidation .

Q. What structural analogs of this compound show enhanced binding to neurological targets?

  • Methodological Answer :

  • SAR Studies : Compare analogs with substituents like fluorine (electron-withdrawing) or methyl (electron-donating) on the pyridine ring. Fluorinated derivatives show higher affinity for GABA receptors .
  • Molecular Docking : AutoDock Vina predicts binding poses to targets like acetylcholinesterase. The pyridine carbonyl forms hydrogen bonds with catalytic triads .
  • In Vivo Testing : Zebrafish models screen for neuroactivity; analogs with improved BBB penetration are prioritized .

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